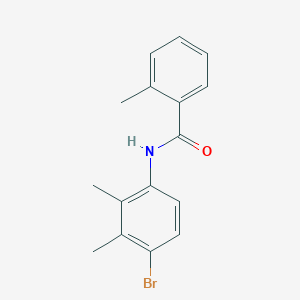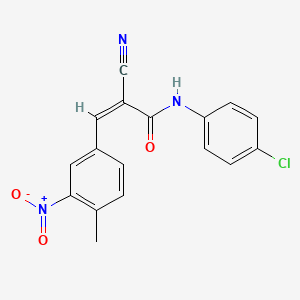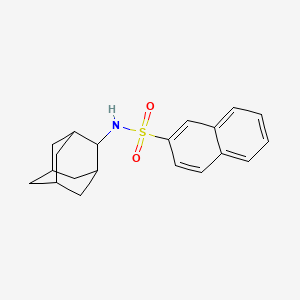
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research. DPTU is a thiourea derivative that has been synthesized through a series of chemical reactions. It has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been shown to inhibit the growth of various cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which may help to reduce the risk of various diseases. N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has also been shown to inhibit the growth of various cancer cells and has potential applications in the treatment of cancer.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea also has some limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood, which may limit its potential applications in some areas of research.
未来方向
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. One area of interest is the development of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea to gain a better understanding of its biological effects. Additionally, further research is needed to determine the safety and efficacy of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in humans.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea involves a series of chemical reactions. The first step involves the reaction of 2,5-dimethoxyaniline with carbon disulfide to form 2,5-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with pyridine to form N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. The overall synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the final product.
科学研究应用
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-10-6-7-12(19-2)11(9-10)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPNKWCTYLVQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)

![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)

![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)

